5-methoxy-N-methylpyrimidin-2-amine
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Overview
Description
5-Methoxy-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
It is known that similar compounds often interact with serotonin receptors, particularly 5-ht1a . The 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for several neurotransmitters and psychoactive substances .
Mode of Action
It is suggested that similar compounds may act as agonists at the 5-ht1a receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, 5-methoxy-N-methylpyrimidin-2-amine may bind to the 5-HT1A receptor, activating it and leading to a series of biochemical reactions .
Biochemical Pathways
Activation of the 5-ht1a receptor typically leads to a decrease in the production of camp, a second messenger involved in many biological processes . This can affect various downstream effects, including neurotransmitter release, neuronal firing rates, and gene expression .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds that act on the 5-ht1a receptor have been shown to have various effects, including changes in mood and cognition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism and response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N-methylpyrimidin-2-amine typically involves the reaction of methoxy-substituted pyrimidines with methylamine under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine derivative is treated with methylamine in the presence of a base, such as sodium hydroxide, to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
5-Methoxy-N-methylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It may serve as a precursor or intermediate in the development of pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
5-Methoxy-N-methylpyrimidin-2-amine is similar to other pyrimidine derivatives, such as 2-methoxy-N-methylpyrimidin-5-amine and 4-methoxy-N-methylpyrimidin-2-amine. These compounds share the pyrimidine core structure but differ in the position of the methoxy and N-methyl groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
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Properties
IUPAC Name |
5-methoxy-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6-8-3-5(10-2)4-9-6/h3-4H,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZXVQOMXSEEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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